

Application Notes: Detection of Ethiofencarb-Sulfone in Human Urine and Blood

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Compound of Interest

Compound Name: **Ethiofencarb-sulfone**

Cat. No.: **B150163**

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Introduction

Ethiofencarb is a carbamate insecticide used to control aphids on various crops. In humans and animals, it is metabolized through oxidation to ethiofencarb-sulfoxide and subsequently to the more stable metabolite, **ethiofencarb-sulfone**.^{[1][2]} Monitoring **ethiofencarb-sulfone** in biological matrices such as urine and blood is crucial for assessing human exposure resulting from environmental or occupational contact. This document provides detailed protocols for the extraction and quantification of **ethiofencarb-sulfone** in human urine and blood samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.^[3]

Principle of the Method

The analytical procedure involves the extraction of **ethiofencarb-sulfone** from biological matrices, followed by instrumental analysis. For urine, a preliminary enzymatic hydrolysis step is included to deconjugate metabolites, ensuring the measurement of total **ethiofencarb-sulfone**.^{[4][5]} Sample cleanup and concentration are achieved using Solid-Phase Extraction (SPE) for blood and Liquid-Liquid Extraction (LLE) for urine.^{[6][7]} The final determination is performed by LC-MS/MS, which provides reliable quantification and confirmation based on specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).^[8]

Experimental Protocols

Protocol 1: Analysis of Ethiofencarb-Sulfone in Human Urine

This protocol details the extraction of **ethiofencarb-sulfone** from urine samples, including an enzymatic hydrolysis step to account for conjugated metabolites.

1. Materials and Reagents

- **Ethiofencarb-sulfone** certified reference material
- β -glucuronidase/sulfatase from *Helix pomatia*
- Ammonium acetate buffer (pH 5.0)
- Ethyl acetate (HPLC grade)
- Sodium sulfate (anhydrous)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 M Ω ·cm)

2. Sample Preparation and Extraction (LLE)

- Pipette 2 mL of urine into a 15 mL polypropylene centrifuge tube.
- Add 1 mL of ammonium acetate buffer (pH 5.0).
- Add 20 μ L of β -glucuronidase/sulfatase enzyme solution.
- Vortex briefly and incubate the sample at 37°C for 4 hours (or overnight) to deconjugate the metabolites.
- After incubation, allow the sample to cool to room temperature.

- Add 5 mL of ethyl acetate to the tube.
- Vortex vigorously for 2 minutes to extract the analyte.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove residual water.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 500 μ L of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
- Vortex, and filter the reconstituted sample through a 0.22 μ m syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis of Ethiofencarb-Sulfone in Human Blood

This protocol describes the extraction of **ethiofencarb-sulfone** from whole blood or plasma/serum using protein precipitation followed by solid-phase extraction.

1. Materials and Reagents

- **Ethiofencarb-sulfone** certified reference material
- Trichloroacetic acid (TCA) or Acetonitrile (cold)
- Oasis HLB or C18 SPE cartridges (e.g., 3 cc, 60 mg)
- Methanol (LC-MS grade)
- Ethyl acetate (HPLC grade)
- Ammonia solution
- Formic acid (LC-MS grade)

- Deionized water (18.2 MΩ·cm)

2. Sample Preparation and Extraction (SPE)

- Pipette 1 mL of whole blood, plasma, or serum into a centrifuge tube.
- Protein Precipitation: Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.[\[6\]](#)
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.[\[6\]](#)
- Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 3 mL of deionized water to remove interferences.
- Elution: Elute the analyte from the cartridge with 3 mL of ethyl acetate.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 500 µL of the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial for analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

1. LC Parameters (Representative)

- LC System: Agilent 1290 Infinity II or equivalent[\[8\]](#)
- Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm[\[9\]](#)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Methanol/Acetonitrile
- Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

2. MS/MS Parameters (Representative)

- MS System: Agilent 6490 Triple Quadrupole or equivalent[8]
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 4000 V
- Gas Temperature: 300°C
- Gas Flow: 10 L/min
- Nebulizer Pressure: 45 psi
- MRM Transitions: As listed in the data table below.

Data Presentation

Quantitative data for the analysis of **Ethiofencarb-sulfone** using LC-MS/MS are summarized below. The parameters are derived from multi-residue methods and serve as a strong starting point for method validation.

Table 1: LC-MS/MS Parameters for **Ethiofencarb-Sulfone**

Analyte	Precursor Ion (m/z)	Product Ion (Quantifier) (m/z)	Product Ion (Qualifier) (m/z)	Collision Energy (V)	Retention Time (min)
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| **Ethiofencarb-sulfone** | 275.1 | 106.9 | 200.9 | 20 / 8 | ~1.80[8] |

Data compiled from an Agilent application note for multi-residue pesticide analysis. The retention time is approximate and dependent on the specific chromatographic system used.[8]

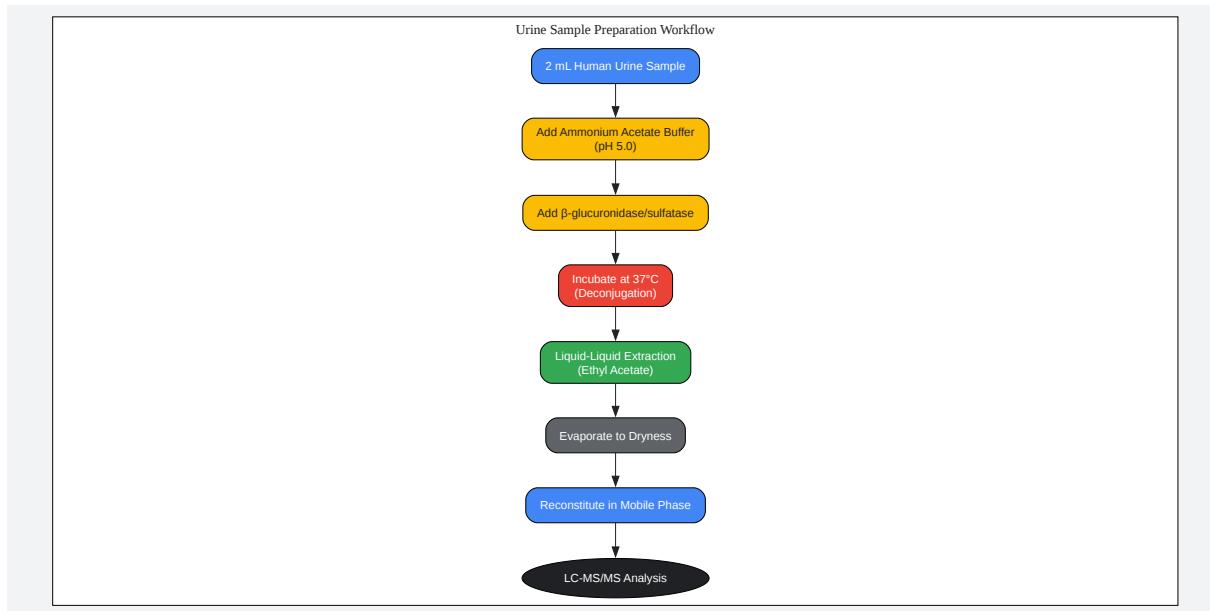
Table 2: Method Performance Characteristics (Typical)

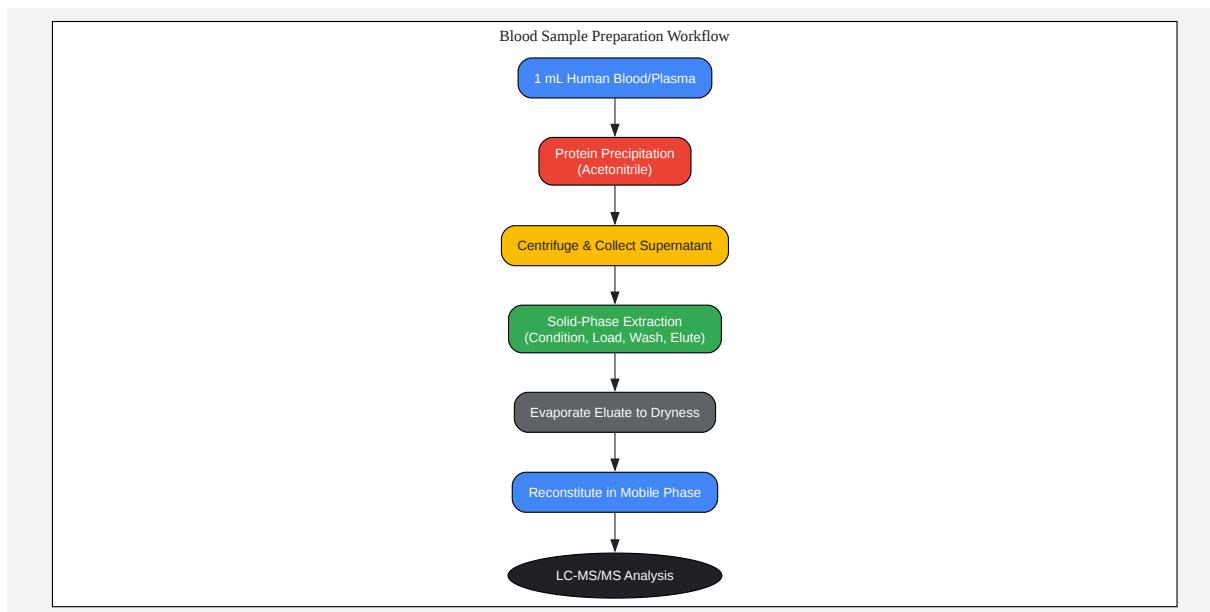
Parameter	Urine	Blood	Source / Comment
Limit of Detection (LOD)	0.5 - 2.0 µg/L	0.5 - 2.0 µg/L	Based on typical performance for carbamates in complex matrices. [3]
Limit of Quantification (LOQ)	2.0 - 5.0 µg/L	2.0 - 5.0 µg/L	Based on typical performance for carbamates in complex matrices.[3]
Linearity (R^2)	>0.995	>0.995	Expected performance over a typical calibration range (e.g., 1 - 200 ng/mL).[3]
Recovery (%)	80 - 110%	80 - 110%	Expected recovery for LLE and SPE methods.[3][7]

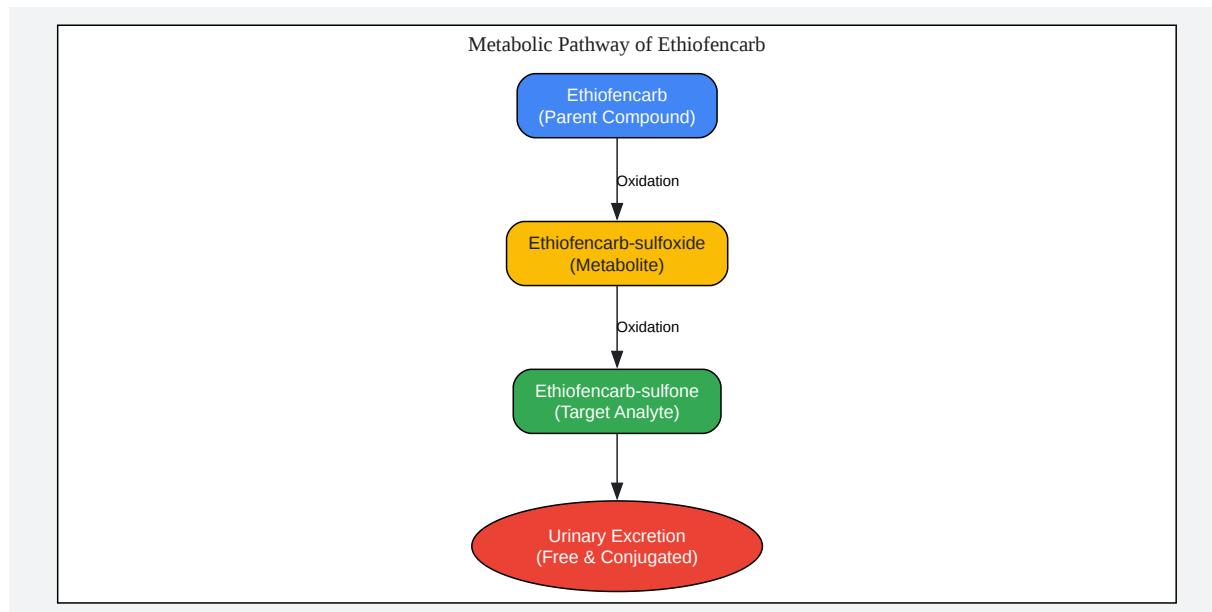
| Precision (RSD%) | <15% | <15% | Expected intra- and inter-day precision.[3] |

Note: These are representative values. Each laboratory must perform its own validation to determine specific performance characteristics.

Visualizations







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